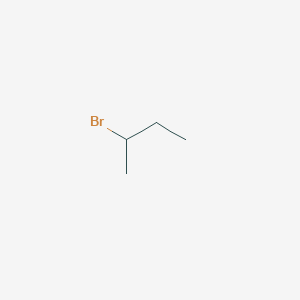
2-Bromobutane
Vue d'ensemble
Description
2-Bromobutane is a chemical compound belonging to the class of alkyl halides. It is a colorless liquid with a pleasant odor and the molecular formula C4H9Br . It is an isomer of 1-bromobutane, and due to its chiral nature, it can exist as two enantiomers: ®-2-bromobutane and (S)-2-bromobutane .
Applications De Recherche Scientifique
2-Bromobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: In biological research, it is used to study the effects of alkyl halides on living organisms.
Mécanisme D'action
Target of Action
2-Bromobutane, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the hydrogen atoms attached to the carbon atoms in organic compounds . The compound is prone to undergo an E2 reaction, which is a bimolecular elimination reaction .
Mode of Action
The mode of action of this compound involves an E2 elimination reaction . In this reaction, a strong base deprotonates a β-hydrogen, and the electrons from the C-H bond move to form a C=C double bond, while the C-Br bond breaks, and the bromide ion leaves . This reaction results in the formation of an alkene .
Biochemical Pathways
The biochemical pathway affected by this compound is the elimination reaction pathway . The E2 elimination reaction results in the formation of an alkene . This reaction can lead to the production of various isomeric alkenes if multiple structurally distinct groups of β-hydrogens are present .
Pharmacokinetics
It’s known that this compound is a relatively stable compound . It’s a colorless liquid with a pleasant odor , and it has a molar mass of 137.020 g·mol−1 .
Result of Action
The result of this compound’s action is the formation of an alkene, predominantly 2-butene . This compound is an irritant and harmful if ingested. It can irritate and burn skin and eyes .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a strong base and the temperature . For instance, the E2 elimination reaction is facilitated by a strong base . Additionally, the solvent used can result in a completely different reaction mechanism . The reaction of this compound with a strong base in an alcoholic solvent results in an elimination reaction, while in an aqueous solvent at low temperature, it results in a substitution reaction .
Analyse Biochimique
Biochemical Properties
2-Bromobutane, when treated with a strong base, is prone to undergo an E2 reaction, which is a bimolecular elimination reaction, resulting in (predominantly) 2-butene, an alkene (double bond) . This suggests that this compound can participate in biochemical reactions involving strong bases.
Cellular Effects
It is known to be an irritant and harmful if ingested, suggesting that it can have adverse effects on cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with strong bases. In this E2 reaction, a base abstracts a proton from the β-carbon of this compound, leading to the formation of a double bond and the release of a bromide ion .
Temporal Effects in Laboratory Settings
This compound is relatively stable . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
Given its toxic nature, it is likely that high doses could have adverse effects .
Metabolic Pathways
Its ability to undergo E2 reactions suggests that it could potentially interact with enzymes or cofactors that facilitate these types of reactions .
Transport and Distribution
Given its lipophilic nature, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its small size and lipophilic nature, it may be able to diffuse across cell membranes and localize in various cellular compartments .
Méthodes De Préparation
2-Bromobutane can be synthesized through several methods:
From 2-butanol: One common method involves the reaction of 2-butanol with hydrobromic acid (HBr) under acidic conditions. This reaction proceeds via an SN1 mechanism, where the hydroxyl group is replaced by a bromine atom.
From 2-butene: Another method involves the addition of hydrogen bromide to 2-butene.
Industrial Production: Industrially, this compound is produced by the reaction of 2-butene with hydrogen bromide in the presence of a catalyst.
Analyse Des Réactions Chimiques
2-Bromobutane undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium cyanide (NaCN) forms 2-butyl cyanide.
Elimination Reactions: When treated with a strong base like potassium hydroxide (KOH) in ethanol, this compound undergoes an E2 elimination reaction to form 2-butene.
Reduction Reactions: It can be reduced to butane using reducing agents like lithium aluminum hydride (LiAlH4).
Comparaison Avec Des Composés Similaires
2-Bromobutane can be compared with other similar compounds:
1-Bromobutane: Both share the same molecular formula (C4H9Br) but differ in the position of the bromine atom.
2-Bromopropane: This compound has a similar structure but with one less carbon atom.
tert-Butyl bromide: This is a tertiary alkyl halide and undergoes elimination reactions more readily than this compound due to the stability of the resulting carbocation.
This compound’s unique properties and reactivity make it a valuable compound in both industrial and research settings.
Propriétés
IUPAC Name |
2-bromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXAPQYNGXVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Record name | 2-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021499 | |
| Record name | 2-Bromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromobutane appears as a colorless to pale-yellow colored liquid with a pleasant odor. Flash point 65 °F. Insoluble in water and denser than water. Vapors are heavier than air and may be narcotic in high concentrations. Used to make other chemicals., Colorless liquid with a pleasant odor; [Hawley] | |
| Record name | 2-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
196.5 °F at 760 mmHg (USCG, 1999), 91.2 °C | |
| Record name | 2-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
70 °F (USCG, 1999), 21.1 °C, 70 °F (Open Cup) | |
| Record name | 2-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol and ether; insoluble in water. | |
| Record name | 2-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.258 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2425 at 25 °C/25 °C | |
| Record name | 2-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
57.0 [mmHg], 57 mm Hg at 25 °C (extrapolated) | |
| Record name | 2-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3077 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
78-76-2 | |
| Record name | 2-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Bromobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSI829JO4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-169.4 °F (USCG, 1999), -112 °C | |
| Record name | 2-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2652 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromobutane?
A1: The molecular formula of this compound is C4H9Br, and its molecular weight is 137.02 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include: * Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are valuable for determining the structure and purity of this compound. [] * Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study vibrational modes in this compound. [] , [] * Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of this compound, providing insights into its structure. [], [] * Microwave Spectroscopy: This technique is particularly useful for studying the different conformers of this compound and determining their rotational constants. []
Q3: What is the role of this compound in polymerization reactions?
A3: this compound is commonly employed as an initiator in cationic polymerization reactions, particularly in the polymerization of isobutene. Its role involves the generation of carbocations, which initiate the chain growth process. []
Q4: How does the structure of the base affect the products formed in elimination reactions of this compound?
A4: The size and steric hindrance of the base significantly impact the regioselectivity of the elimination reaction, influencing the ratio of 1-butene to 2-butene isomers formed. As the steric bulk of the base increases, the ratio of 1-butene (the Hofmann product) typically increases. This is because bulky bases preferentially abstract the more accessible proton, even if it leads to the less thermodynamically stable alkene. []
Q5: How can computational chemistry be used to study the reactions of this compound?
A5: Computational techniques provide valuable insights into the reaction pathways and energetics of this compound. * Density Functional Theory (DFT): DFT calculations can predict the structures of transition states and intermediates involved in reactions of this compound, aiding in the understanding of reaction mechanisms. [] * Molecular Mechanics/Molecular Dynamics (MM/MD): MM/MD simulations can be used to study the behavior of this compound in solution or in complex systems like inclusion complexes with cyclodextrins, providing insights into its interactions and dynamics. []
Q6: Can QSAR models be developed for this compound and its derivatives?
A6: While specific QSAR models for this compound are not extensively reported in the provided research, the principle of QSAR can be applied. By analyzing the relationship between structural features (e.g., substituents, stereochemistry) and physicochemical properties or biological activities, QSAR models could potentially predict the behavior of this compound derivatives.
Q7: What are the environmental concerns associated with this compound?
A7: As a halogenated organic compound, this compound raises concerns regarding its potential environmental persistence and toxicity. It's important to handle and dispose of this compound responsibly, minimizing its release into the environment.
Q8: Are there any known methods for the degradation of this compound?
A8: Yes, research shows that this compound can be degraded using various methods: * Reductive Dehalogenation: Treatment with nickel-aluminum alloy in a potassium hydroxide solution effectively removes the bromine atom, converting this compound to butane. [] * Microbial Degradation: Studies have identified bacterial strains capable of utilizing this compound as a carbon source, indicating the potential for bioremediation. []
Q9: What is the significance of studying the enantioselective surface chemistry of this compound?
A9: Investigating how chiral surfaces interact differently with the enantiomers of this compound helps to understand enantioselective processes, which are highly relevant in areas like catalysis, chiral separations, and drug development. []
Q10: How is this compound used in the study of chiral recognition?
A10: Researchers use this compound as a guest molecule in studies involving chiral host molecules like tri-o-thymotide. By analyzing the inclusion complexes formed, they gain insights into the factors influencing chiral recognition and selectivity. [],[25]
Q11: How does ultrasound affect reactions involving this compound?
A11: Studies have shown that ultrasound can enhance the reactivity of this compound in various organic reactions. For example, sonication can promote the dehydrogenation of tetrahydronaphthalene in the presence of this compound at lower temperatures compared to conventional thermal methods. This highlights the potential of ultrasound as a green chemistry tool in organic synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



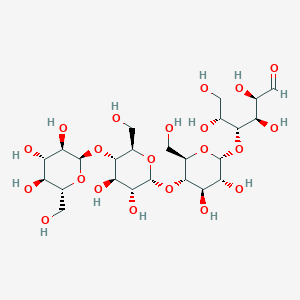
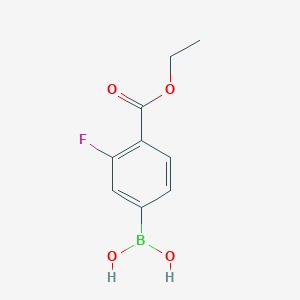
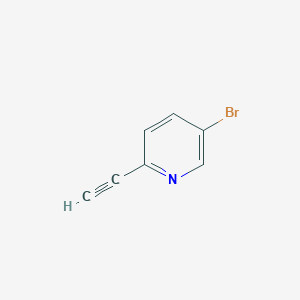
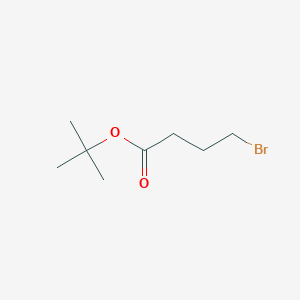
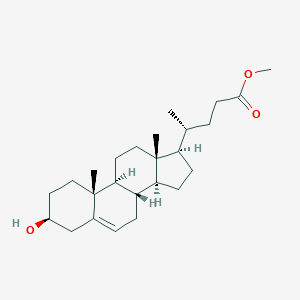
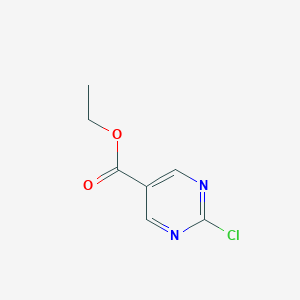
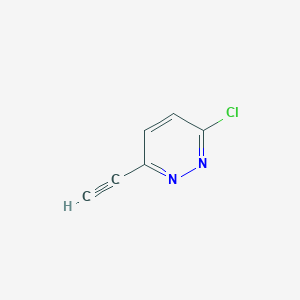
![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)
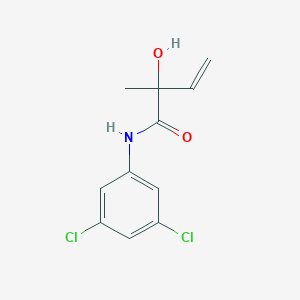
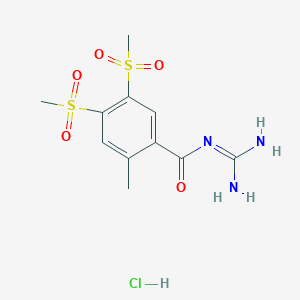
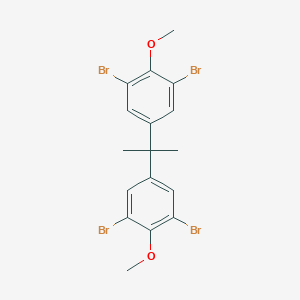
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)
